molecular formula C31H48O7 B8099257 Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-

Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-

Cat. No.: B8099257
M. Wt: 532.7 g/mol
InChI Key: CYJWWQALTIKOAG-FNYJWBFDSA-N
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Description

The compound “Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. Such compounds are often of interest in fields like medicinal chemistry and organic synthesis due to their intricate structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the core tetradecahydropicene structure, followed by the introduction of various functional groups. Key steps might include:

    Cyclization reactions: to form the polycyclic core.

    Hydroxylation: to introduce hydroxyl groups.

    Esterification: to form the methoxycarbonyl group.

    Carboxylation: to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production would require optimization of each step to maximize yield and purity. This might involve:

    Catalysts: to improve reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic chemistry: Used as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological activity: Potential as a drug candidate due to its complex structure and functional groups.

Medicine

    Pharmaceuticals: Potential use in the development of new medications.

Industry

    Material science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting biochemical pathways through various interactions.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Similar polycyclic structures.

    Terpenoids: Similar functional groups and biological activities.

Uniqueness

    Structural complexity: More chiral centers and functional groups.

    Potential biological activity: Unique interactions with biological targets.

This outline provides a comprehensive overview of the compound and its potential applications

Properties

IUPAC Name

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWQALTIKOAG-FNYJWBFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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